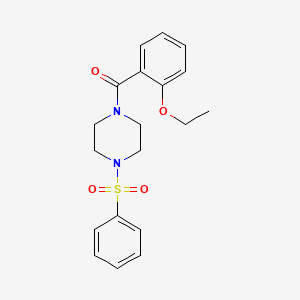
1-formyl-2-naphthyl 2,5-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-formyl-2-naphthyl 2,5-dichlorobenzoate, commonly known as FNDCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biotechnology. FNDCB is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and benzoic acid, a common organic acid.
Mecanismo De Acción
The mechanism of action of FNDCB is not fully understood. However, it is believed that FNDCB interacts with specific proteins and enzymes in biological systems, leading to changes in their activity or function. This interaction is thought to be mediated by the aromatic ring system of FNDCB, which is capable of forming π-π interactions with aromatic amino acid residues in proteins.
Biochemical and Physiological Effects
FNDCB has been shown to have a range of biochemical and physiological effects. For example, FNDCB has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and β-glucosidase. FNDCB has also been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FNDCB is its high selectivity for specific proteins and enzymes. This makes it a useful tool for studying various biological processes. Additionally, FNDCB is relatively easy to synthesize and is stable under a range of conditions. However, one limitation of FNDCB is its low solubility in water, which can make it difficult to work with in aqueous systems.
Direcciones Futuras
There are several potential future directions for the research on FNDCB. One area of interest is the development of new fluorescent probes based on FNDCB for imaging biological systems. Another potential direction is the use of FNDCB as a potential therapeutic agent for the treatment of various diseases, such as cancer. Additionally, further studies are needed to fully understand the mechanism of action of FNDCB and its interactions with specific proteins and enzymes.
Métodos De Síntesis
FNDCB can be synthesized using a simple two-step process. The first step involves the condensation of 2-naphthol and 2,5-dichlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The resulting intermediate is then treated with formic acid to yield FNDCB. The overall yield of this method is around 50%.
Aplicaciones Científicas De Investigación
FNDCB has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of FNDCB is in the development of fluorescent probes for imaging biological systems. FNDCB-based probes have been shown to selectively bind to specific proteins and enzymes, making them useful tools for studying various biological processes.
Propiedades
IUPAC Name |
(1-formylnaphthalen-2-yl) 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2O3/c19-12-6-7-16(20)14(9-12)18(22)23-17-8-5-11-3-1-2-4-13(11)15(17)10-21/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXWNARDFTUJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(1-methyl-1H-pyrrol-2-yl)-1H-benzimidazol-5-yl]-2-furamide](/img/structure/B5803045.png)

![5-methyl-N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5803061.png)
![N'-(3-chlorobenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5803067.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-oxobutanamide](/img/structure/B5803092.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5803099.png)


